
1-Piperidin-1-ylcyclopentanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidin-1-ylcyclopentanecarbonitrile is a chemical compound with the CAS Number: 22912-32-9 and a molecular weight of 178.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H18N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-9H2 . This indicates that the molecule consists of 11 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 178.28 .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
1-Piperidin-1-ylcyclopentanecarbonitrile serves as a key intermediate in the synthesis of complex molecules with potential biological activities. For instance, its derivatives have been explored for their anti-arrhythmic properties. The synthesis process often involves reactions with hydrazonoyl chlorides, leading to the formation of various heterocyclic compounds like 1,3-thiazoles and 1,3,4-thiadiazoles, which demonstrated significant anti-arrhythmic effects (Abdel‐Aziz et al., 2009).
Development of Repellents Against Disease Vectors
The structural modification of piperidine-based compounds has shown promise in developing repellents against disease vectors, such as mosquitoes. Specifically, derivatives of this compound have been evaluated for their effectiveness in repelling blood-feeding arthropods, which play a crucial role in the transmission of diseases. These studies emphasize the compound's utility in public health for controlling disease vectors (Klun et al., 2000).
Chemical Synthesis and Drug Discovery
In the realm of medicinal chemistry, this compound and its derivatives are explored for their potential as pharmaceutical intermediates. These compounds are pivotal in the synthesis of various pharmacologically active molecules. The research underscores the importance of piperidine derivatives in drug development, offering pathways to synthesize novel therapeutic agents with enhanced efficacy and selectivity (Vardanyan, 2018).
Enhancement of Antibiotic Efficacy
Studies have also investigated the role of piperidine derivatives in enhancing the efficacy of antibiotics. For example, piperine, a derivative, has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of ciprofloxacin for Staphylococcus aureus, including methicillin-resistant strains (MRSA). This suggests that compounds related to this compound could be crucial in overcoming antibiotic resistance (Khan et al., 2006).
Corrosion Inhibition
Research extends into the application of piperidine derivatives in the field of materials science, specifically for the corrosion inhibition of metals. Quantum chemical and molecular dynamic simulation studies of piperidine derivatives have indicated their effectiveness in inhibiting the corrosion of iron. This highlights the compound's potential in industrial applications for protecting metals against corrosion (Kaya et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-piperidin-1-ylcyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHSUXKKKPZENV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616863 |
Source


|
| Record name | 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22912-32-9 |
Source


|
| Record name | 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

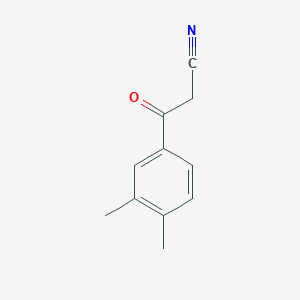

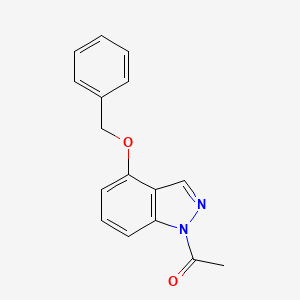
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)

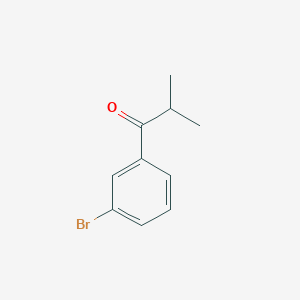
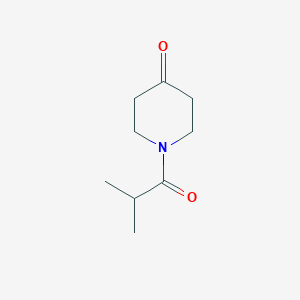
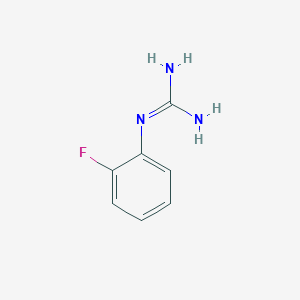
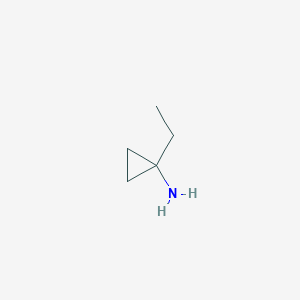
acetic acid](/img/structure/B1287605.png)



